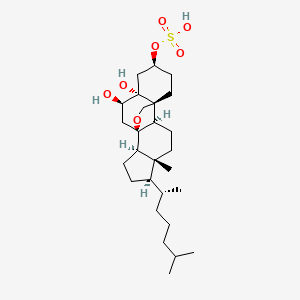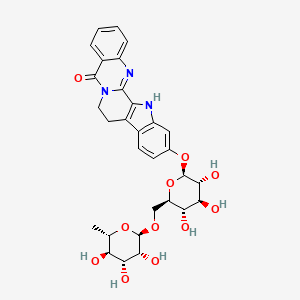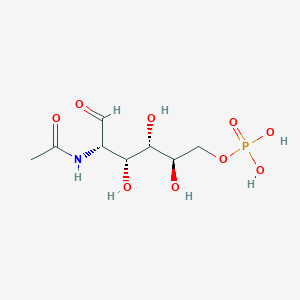
テトロキノン二水和物
概要
説明
Tetroquinone dihydrate, also known as tetrahydroxy-1,4-benzoquinone dihydrate, is an organic compound with the molecular formula C6H4O6·2H2O. It consists of a cyclohexadiene ring with four hydroxyl groups and two ketone groups in opposite (para) positions. This compound crystallizes as glistening bluish-black dihydrate and gives a light red solution in water .
科学的研究の応用
Tetroquinone dihydrate has several scientific research applications:
作用機序
Target of Action
Tetroquinone dihydrate, also known as Tetrahydroxy-1,4-benzoquinone (THBQ), is an organic compound Like most phenols, thbq is acidic and easily loses the four hydrogen ions from the hydroxyl groups, yielding anions such as c6h2o2− 6 and c6o4− 6 .
Mode of Action
It is known that thbq forms an adduct with 4,4′-bipyridine in a 2:3 ratio . This suggests that it may interact with its targets through the formation of adducts, which are complexes formed by the combination of two or more molecules.
Biochemical Pathways
It is known that the compound can be synthesized from glyoxal or from myo-inositol, a natural compound widely present in plants . This suggests that it may play a role in the metabolic pathways involving these compounds.
Pharmacokinetics
It is known that the compound is slightly soluble in cold water , which may influence its bioavailability and distribution within the body.
Result of Action
It is known that the compound gives a light red solution in water, and crystallizes as the glistening bluish-black (but non-conducting) dihydrate c6o2(oh)4·2h2o . This suggests that it may have a role in redox reactions and could potentially influence cellular redox status.
生化学分析
Biochemical Properties
Tetroquinone dihydrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it forms an adduct with 4,4′-bipyridine in a 2:3 ratio . Additionally, like most phenols, tetroquinone dihydrate is acidic and easily loses hydrogen ions from its hydroxyl groups, yielding anions such as C6H2O2−6 and C6O4−6 . These interactions are crucial in understanding its role in biochemical pathways and reactions.
Cellular Effects
Tetroquinone dihydrate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic flux and enzyme activity
Molecular Mechanism
At the molecular level, tetroquinone dihydrate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s structure allows it to interact with various enzymes, altering their activity and, consequently, the biochemical pathways they regulate . Additionally, tetroquinone dihydrate can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetroquinone dihydrate can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that tetroquinone dihydrate remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for its application in long-term biochemical experiments.
Dosage Effects in Animal Models
The effects of tetroquinone dihydrate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation and improved metabolic function. At higher doses, tetroquinone dihydrate can cause toxic or adverse effects, including enzyme inhibition and cellular damage . These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety.
Transport and Distribution
Within cells and tissues, tetroquinone dihydrate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions are crucial for understanding how the compound accumulates in specific cellular compartments and its overall distribution in tissues.
Subcellular Localization
Tetroquinone dihydrate’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that tetroquinone dihydrate exerts its effects precisely where needed, influencing cellular processes and functions.
準備方法
Synthetic Routes and Reaction Conditions
Tetroquinone dihydrate can be synthesized from glyoxal or from myo-inositol, a natural compound widely present in plants . The synthesis involves the oxidation of inositol with nitric acid, followed by reaction with potassium carbonate in the presence of oxygen to yield the dipotassium salt. This salt is then treated with hydrochloric acid to produce tetrahydroxy-1,4-benzoquinone in good yield .
Industrial Production Methods
Industrial production methods for tetroquinone dihydrate are not extensively documented. the laboratory synthesis methods involving glyoxal or myo-inositol can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
Tetroquinone dihydrate undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form different hydroxybenzoquinone derivatives.
Substitution: The hydroxyl groups in tetroquinone dihydrate can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of tetroquinone dihydrate include nitric acid, potassium carbonate, hydrochloric acid, and potassium methoxide . Reaction conditions typically involve controlled temperatures and the presence of oxygen or other oxidizing agents.
Major Products Formed
Major products formed from the reactions of tetroquinone dihydrate include various salts such as dipotassium salt, tetrapotassium salt, and potassium rhodizonate .
類似化合物との比較
Similar Compounds
Tetrahydroxy-1,4-benzoquinone: The anhydrous form of tetroquinone dihydrate, with similar chemical properties and applications.
Potassium rhodizonate: A product of the complete oxidation of tetroquinone dihydrate, used in analytical chemistry.
Uniqueness
Tetroquinone dihydrate is unique due to its ability to form stable dihydrate crystals and its versatile redox properties. These characteristics make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds .
特性
IUPAC Name |
2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQOCLATAPFASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045897 | |
| Record name | Tetroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319-89-1, 5676-48-2 | |
| Record name | Tetrahydroxy-p-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetroquinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tetroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydroxyquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrahydroxyquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7L4P6H0SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


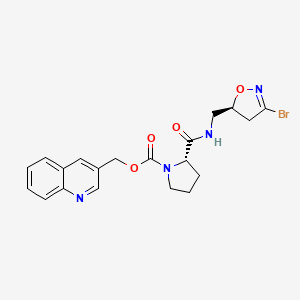
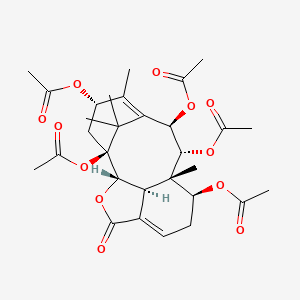
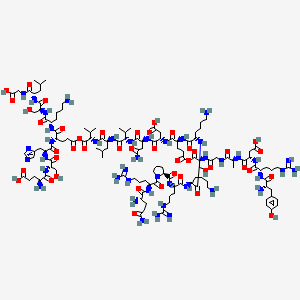

![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;dihydrochloride](/img/structure/B1258445.png)
